4-Bromo-2-methoxy-benzamidine
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Overview
Description
4-Bromo-2-methoxy-benzamidine is an organic compound with the molecular formula C8H9BrN2O It is a derivative of benzamidine, characterized by the presence of a bromine atom at the fourth position and a methoxy group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-benzamidine typically involves the reaction of 4-bromo-2-methoxybenzonitrile with ammonium chloride in the presence of triethylaluminum in toluene. The reaction is carried out in two stages: the first stage involves the reaction at room temperature for 1.5 hours, followed by heating at 80°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-benzamidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamidines, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
4-Bromo-2-methoxy-benzamidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Enzyme Inhibition Studies: The compound is used to study the inhibition of various enzymes, particularly serine proteases.
Protein Crystallography: It is employed in the crystallization of proteins to study their structure and function.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-benzamidine involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor of serine proteases by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. This inhibition can be used to study enzyme function and to develop potential therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-methoxy-N,2-dimethylbenzamide: This compound is similar in structure but has a dimethyl substitution on the benzene ring.
4-Bromo-2-methoxybenzonitrile: This compound is a precursor in the synthesis of 4-Bromo-2-methoxy-benzamidine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit serine proteases makes it valuable in biochemical research and drug development.
Properties
IUPAC Name |
4-bromo-2-methoxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H3,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVVQBCCWYLWCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696090 |
Source
|
Record name | 4-Bromo-2-methoxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
814255-40-8 |
Source
|
Record name | 4-Bromo-2-methoxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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